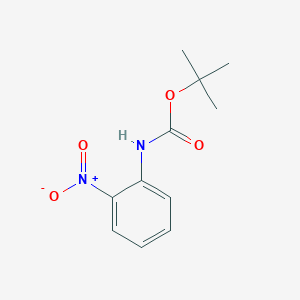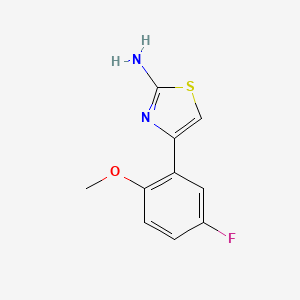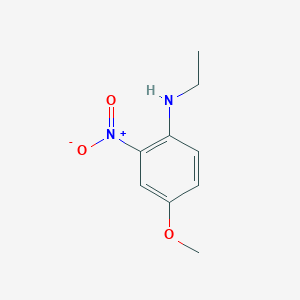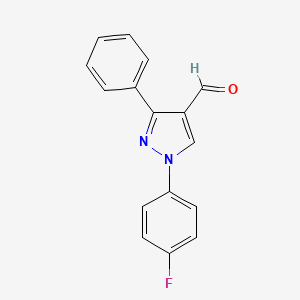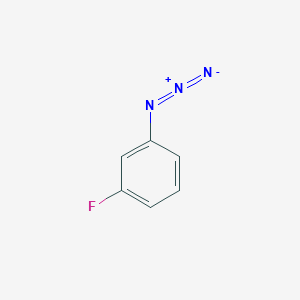
2-Bromo-N-(P-toluenesulfonyl)pyrrole
Descripción general
Descripción
2-Bromo-N-(p-toluenesulfonyl)pyrrole is a crystalline stable derivative of 2-bromopyrrole, which has been synthesized with an 80% yield through the bromination of pyrrole followed by conversion to the N-(p-toluenesulfonyl) derivative . This compound is noted for its stability at ambient temperature and serves as an excellent substrate for Suzuki coupling reactions with arylboronic acids .
Synthesis Analysis
The synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole involves a two-step process starting with the bromination of pyrrole to form 2-bromopyrrole, which is then converted to the N-(p-toluenesulfonyl) derivative . Other related syntheses in the literature involve the directed lithiation of N-benzenesulfonyl-3-bromopyrrole, which can lead to regioselective functionalization of pyrroles . Additionally, nucleophilic addition of sulfonamides to bromoacetylenes has been shown to facilitate the preparation of various substituted pyrroles .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(p-toluenesulfonyl)pyrrole is characterized by the presence of a bromine atom at the 2-position of the pyrrole ring and a p-toluenesulfonyl group attached to the nitrogen atom of the pyrrole. This structure is significant for its stability and reactivity, particularly in cross-coupling reactions .
Chemical Reactions Analysis
2-Bromo-N-(p-toluenesulfonyl)pyrrole is particularly useful in Suzuki coupling reactions with arylboronic acids, which are facilitated by its stable bromine substituent . The literature also describes various other reactions involving pyrrole derivatives, such as the acylation of pyrrole for the synthesis of 2-bromo-6-pyrrolylpyridine and subsequent cross-coupling reactions , as well as the conversion of 2-(2-bromoallyl)-1,3-dicarbonyl compounds into tetrasubstituted pyrroles .
Physical and Chemical Properties Analysis
While the specific physical properties of 2-Bromo-N-(p-toluenesulfonyl)pyrrole are not detailed in the provided papers, its chemical properties include high stability at room temperature and reactivity in Suzuki coupling reactions . The related compounds and reactions suggest that pyrrole derivatives can be manipulated through various synthetic routes to achieve different substitution patterns and functionalities, which can significantly alter their physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Stability
2-Bromo-N-(p-toluenesulfonyl)pyrrole, a stable derivative of 2-bromopyrrole, is noted for its excellent substrate qualities in Suzuki coupling with arylboronic acids. This compound demonstrates significant stability at ambient temperature, making it a robust option for various chemical reactions (Knight, Huffman, & Isherwood, 2003).
Facilitating Pyrrole Synthesis
The compound plays a crucial role in the nucleophilic addition of sulfonamides to bromoacetylenes, leading to the facile preparation of various pyrrole derivatives. This method is highly efficient, regio- and stereoselective, offering a versatile approach to synthesizing different pyrroles with various substituents (Yamagishi et al., 2011).
Halogenation Applications
In the context of ring halogenations, 2-Bromo-N-(p-toluenesulfonyl)pyrrole is instrumental in the process involving polyalkylbenzenes. It demonstrates effectiveness in creating mixed halogenated compounds, underscoring its utility in complex halogenation reactions (Bovonsombat & Mcnelis, 1993).
Catalytic Applications
The compound also finds application in catalytic reactions. For instance, its use in the copper-catalyzed double amination of 1-halo-1-alkynes leads to the synthesis of protected tetrahydropyrazines and other heterocyclic compounds, highlighting its versatility in organometallic chemistry (Fukudome, Naito, Hata, & Urabe, 2008).
Propiedades
IUPAC Name |
2-bromo-1-(4-methylphenyl)sulfonylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWOQDAQOPOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397287 | |
| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(P-toluenesulfonyl)pyrrole | |
CAS RN |
290306-56-8 | |
| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



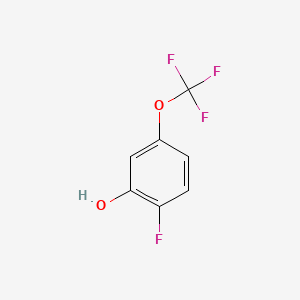
![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)
